molecular formula C20H25N5O2 B2938330 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide CAS No. 2034443-71-3

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Cat. No.: B2938330
CAS No.: 2034443-71-3
M. Wt: 367.453
InChI Key: BGKXBWVOYVVSMX-UHFFFAOYSA-N
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Description

3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions to yield tetrahydroquinazoline derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine moiety can be oxidized to form the pyridine oxide group.

  • Reduction: : Reduction reactions can be used to modify the quinazoline core or other functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced quinazoline derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are important in the metabolism of microorganisms. This makes it a candidate for the development of new antimicrobial agents.

Medicine

The compound's ability to inhibit enzymes involved in bacterial metabolism suggests its potential use in the treatment of bacterial infections, including tuberculosis and diabetes.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its structural complexity and biological activity make it a valuable asset in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline: : This compound shares the quinazoline core but lacks the piperidine and pyridine oxide groups.

  • 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: : This compound is similar but has a different functional group at the end of the piperidine chain.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKXBWVOYVVSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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